1,2,6a,6b,9,9,12a-Heptamethyl-10-oxo-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-eicoshydropicene-4a-carboxylic acid, methyl ester
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Overview
Description
Ursonic acid methyl ester is an esterified derivative of ursolic acid, a pentacyclic triterpenoid. Ursolic acid is known for its significant biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Ursonic acid methyl ester retains many of these properties and is often studied for its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ursonic acid methyl ester can be synthesized through esterification of ursolic acid. One common method involves treating ursolic acid with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of ursonic acid methyl ester follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of ursolic acid to its methyl ester derivative .
Chemical Reactions Analysis
Types of Reactions
Ursonic acid methyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Ursonic acid methyl ester has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various derivatives with enhanced biological activities.
Biology: Studies have shown its potential in modulating biological pathways, making it a candidate for drug development.
Medicine: It exhibits anticancer, anti-inflammatory, and antimicrobial properties, making it a subject of interest in pharmaceutical research.
Industry: It is used in the formulation of cosmetics and health supplements due to its beneficial properties
Mechanism of Action
Ursonic acid methyl ester exerts its effects through multiple molecular targets and pathways. It modulates signaling pathways such as Akt, mTOR, and ERK, which are involved in cell proliferation and survival. By inhibiting these pathways, it can induce apoptosis in cancer cells and reduce inflammation .
Comparison with Similar Compounds
Similar Compounds
Ursolic Acid: The parent compound with similar biological activities but lower bioavailability.
Oleanolic Acid: Another pentacyclic triterpenoid with comparable properties but different molecular targets.
Betulinic Acid: Known for its anticancer properties, similar to ursonic acid methyl ester
Uniqueness
Ursonic acid methyl ester is unique due to its enhanced bioavailability and stability compared to its parent compound, ursolic acid. This makes it a more effective candidate for therapeutic applications .
Properties
IUPAC Name |
methyl 1,2,6a,6b,9,9,12a-heptamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H48O3/c1-19-11-16-31(26(33)34-8)18-17-29(6)21(25(31)20(19)2)9-10-23-28(5)14-13-24(32)27(3,4)22(28)12-15-30(23,29)7/h9,19-20,22-23,25H,10-18H2,1-8H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCQKMJALQHROV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H48O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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